

# Application Note: Handling and Storage Protocols for 3-Hydroxy-6- methoxypicolinonitrile

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## Compound of Interest

Compound Name: 3-Hydroxy-6-methoxypicolinonitrile

Cat. No.: B13952281

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## Part 1: Chemical Identity & Strategic Significance[1] [2]

**3-Hydroxy-6-methoxypicolinonitrile** is a specialized heterocyclic building block.[1] It belongs to the class of substituted picolinonitriles, which are critical intermediates in the synthesis of picolinamide fungicides (e.g., analogs of Fenpicoxamid) and kinase inhibitors in oncology.

The compound features three distinct reactive handles on a pyridine scaffold:

- 2-Cyano group: Precursor for amides, acids, or amines; directs nucleophilic attack.
- 3-Hydroxy group: An acidic handle suitable for etherification or acylation; enables chelation-based catalysis.
- 6-Methoxy group: An electron-donating group that modulates ring electron density, affecting the pKa of the 3-OH and the electrophilicity of the nitrile.[1]

## Physicochemical Profile (Summary)

Property	Value / Description
CAS Number	727736-72-3
IUPAC Name	3-Hydroxy-6-methoxy-2-pyridinecarbonitrile
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	150.13 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, MeOH, EtOAc; Sparingly soluble in water
pKa (Predicted)	~6.5–7.5 (3-OH group acidity enhanced by 2-CN)
Melting Point	Typically >120°C (Class-dependent estimation)

## Part 2: Safety & Hazard Assessment (E-E-A-T)[1][2]

Authoritative Note: While specific toxicological data for this isomer may be limited, it must be handled with the rigor applied to cyanopyridines. The presence of the nitrile group implies potential for metabolic release of cyanide under extreme physiological conditions, though the acute hazard is primarily irritation and acute toxicity.

### Hazard Classification (GHS Standards)

- Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.
- Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.
- Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.
- Specific Target Organ Toxicity (SE): Category 3 (H335) – May cause respiratory irritation.

### Emergency Response Protocol

- Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.

- Skin Contact: Wash with PEG-400 (if available) or copious soap and water. The lipophilic nature requires thorough emulsification to remove.
- Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.
- Spill Cleanup: Do not dry sweep. Dampen with inert solvent or water to avoid dust generation. Neutralize surface with weak bleach solution if nitrile hydrolysis is suspected (though unlikely under ambient conditions).

## Part 3: Storage & Stability Protocols[1][2][6]

The Core Challenge: The 3-hydroxy group on the pyridine ring is susceptible to oxidation (forming quinone-like species) and creates a zwitterionic character that can attract moisture. The 6-methoxy group is generally stable but sensitive to strong Lewis acids.

### Storage Decision Tree (Graphviz)[2]

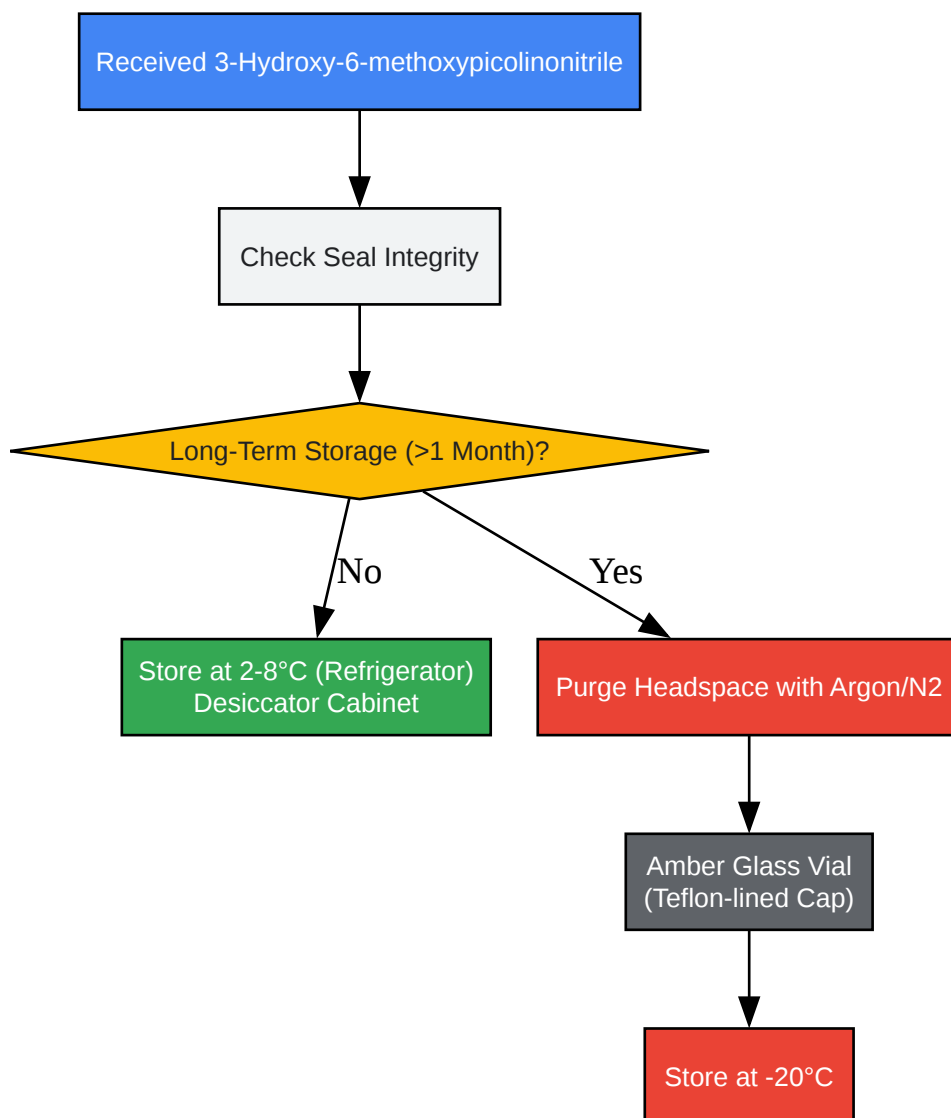


Figure 1: Storage Decision Matrix for Hydroxypicolinonitriles

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Figure 1: Decision matrix ensuring chemical stability by mitigating oxidation and hydrolysis risks.

## Detailed Storage Guidelines

- Temperature:
  - Short-term (<30 days): 2–8°C.

- Long-term: -20°C. Low temperature inhibits the slow hydrolysis of the nitrile group and oxidation of the phenol.[1]
- Atmosphere:
  - The compound is hygroscopic. Store under an inert atmosphere (Argon preferred over Nitrogen due to density) to prevent moisture uptake, which can catalyze hydrolysis of the nitrile to the amide (3-hydroxy-6-methoxypicolinamide).[1]
- Container:
  - Amber glass is mandatory to prevent photo-degradation.
  - Caps must be Teflon (PTFE) lined to prevent leaching of plasticizers by the organic vapor.

## Part 4: Application Protocol – O-Alkylation Workflow

A common application of this building block is O-alkylation to protect the hydroxyl group or install a linker. The following protocol is optimized to prevent side reactions (such as N-alkylation or nitrile hydrolysis).

### Experimental Logic[1]

- Base Selection: Weak bases ( ) or ( ) are preferred over strong bases ( ) to avoid attacking the nitrile group.
- Solvent: DMF or Acetonitrile. DMF promotes the reaction rate but requires aqueous workup. Acetonitrile allows for easier evaporation.
- Temperature: Controlled heating (50–60°C) is usually sufficient; boiling reflux may degrade the nitrile.

## Step-by-Step Protocol: O-Alkylation with Benzyl Bromide[1][2]

- Preparation:
  - Charge a flame-dried Round Bottom Flask (RBF) with **3-Hydroxy-6-methoxypicolinonitrile** (1.0 equiv).
  - Add anhydrous DMF (concentration 0.2 M).
  - Add Cesium Carbonate ( ) (1.5 equiv). Note: Cs is used for the "cesium effect" to enhance solubility and reactivity of the phenoxide.
- Reaction:
  - Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. The color may shift to bright yellow/orange.
  - Dropwise add Benzyl Bromide (1.1 equiv).
  - Heat to 60°C under atmosphere. Monitor by TLC/LC-MS.
- Workup (Critical for Purity):
  - Dilute with Ethyl Acetate (EtOAc).
  - Wash 3x with Water (to remove DMF).
  - Wash 1x with Brine.
  - Dry over , filter, and concentrate.
- Purification:

- Recrystallize from EtOH/Heptane OR flash chromatography (Hexane:EtOAc gradient).

## Synthetic Pathway Visualization (Graphviz)[2]

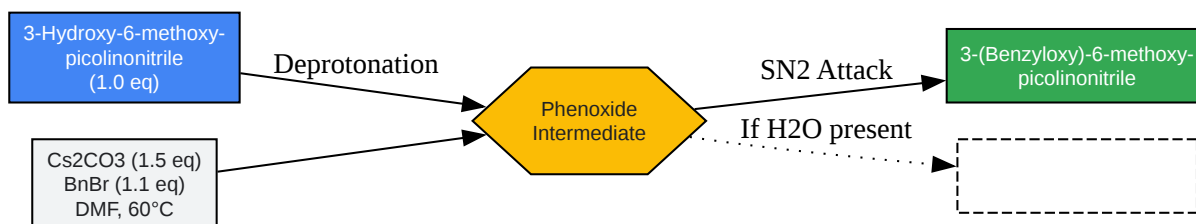


Figure 2: O-Alkylation Pathway and Critical Control Points

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Figure 2: Synthetic workflow highlighting the critical control point of moisture exclusion to prevent nitrile hydrolysis.

## Part 5: Troubleshooting & Quality Control[1][2]

Observation	Probable Cause	Corrective Action
Sample turns brown/black	Oxidation of the phenol moiety	Purify via silica plug immediately; store under Argon.[1]
New peak at M+18 (LCMS)	Hydrolysis of Nitrile to Amide	Ensure solvents are anhydrous; reduce reaction temperature.
Low Yield in Alkylation	N-alkylation competition	Switch solvent to Acetone; use ; lower temperature.
Incomplete Solubility	Zwitterionic lattice energy	Use DMF or DMSO; mild heating (40°C) assists dissolution.

## References

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## Sources

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- 2. [6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 3. [3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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